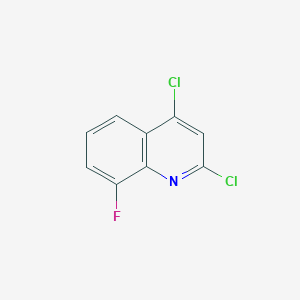

2-Bromo-6-fluoro-4-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

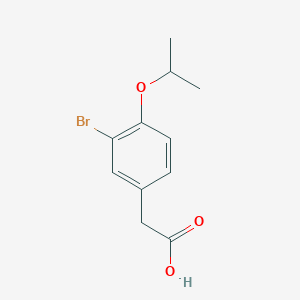

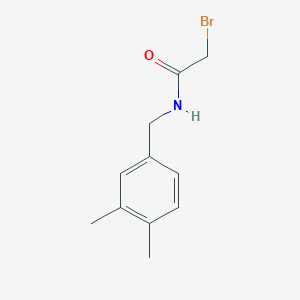

2-Bromo-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-Bromo-4-fluoro-6-methylaniline with other reagents . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound has been investigated using various methods, including crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.072 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 304.4±37.0 °C at 760 mmHg, and a flash point of 137.9±26.5 °C . Its solubility in various solvents has also been studied .科学的研究の応用

Synthetic Methodologies

Knorr Synthesis Adaptation : A study on the preparation of related compounds, including 6-bromo-2-chloro-4-methylquinoline, utilized Knorr synthesis involving condensation and cyclization steps. This research contributed to a three-step preparation methodology with significant yield improvements (Wlodarczyk et al., 2011).

Metalation/Functionalization Sequences : Another study explored mono- and disubstituted derivatives of 2-bromo-3-fluoroquinolines, demonstrating their conversion into various carboxylic acids and highlighting the versatility in functional group introduction (Ondi, Volle, & Schlosser, 2005).

Pharmaceutical Intermediates

Synthesis of Antibiotic Precursors : A practical and scalable route for synthesizing halogenated quinoline building blocks, useful in antimicrobial drug discovery, was developed. This method is notable for its application in synthesizing key intermediates for antibiotic synthesis (Flagstad et al., 2014).

In Vitro Cytotoxicity for Cancer Research : Research focusing on the synthesis of 4-anilino-6-bromoquinazolines and their derivatives revealed potential applications in cancer research, showing significant cytotoxicity and selectivity against certain cancer cell lines (Mphahlele, Paumo, & Choong, 2017).

In Vitro Studies

Antibacterial and Antifungal Activities : A study on Schiff base ligands derived from bromoquinoline and their metal complexes showed promising antibacterial and antifungal activities. This highlights potential applications in the development of new antimicrobial agents (Siddappa & Mayana, 2014).

Antiangiogenic Effects in Cancer Treatment : Compounds including 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated for their antiangiogenic effects, showcasing their potential in cancer treatment by inhibiting neovessel growth and reducing levels of proangiogenic factors (Mabeta, Auer, & Mphahlele, 2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-6-fluoro-4-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZAKPOOZDHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1380683.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)